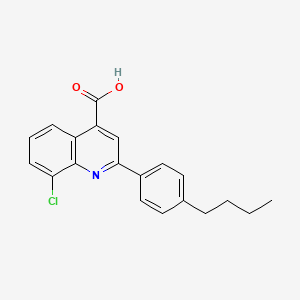
8-クロロ-4-カルボン酸-2-(4-ブチルフェニル)キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学的研究の応用
2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-Butylphenyl Intermediate: The initial step involves the preparation of the 4-butylphenyl intermediate through a Friedel-Crafts alkylation reaction, where butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Quinoline Ring Formation: The next step involves the formation of the quinoline ring. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chlorination and Carboxylation: The final steps involve the chlorination of the quinoline ring and subsequent carboxylation to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of amines or alcohols.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of butyl carboxylic acids or ketones.
Reduction: Formation of quinoline amines or alcohols.
Substitution: Formation of various quinoline derivatives with different functional groups.
作用機序
The mechanism of action of 2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the butyl and chloro substituents.
8-Chloroquinoline-4-carboxylic acid: Similar structure but lacks the butylphenyl group.
2-(4-Methylphenyl)-8-chloroquinoline-4-carboxylic acid: Similar structure with a methyl group instead of a butyl group.
Uniqueness
2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid is unique due to the presence of both the butylphenyl and chloro substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-(4-butylphenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-3-5-13-8-10-14(11-9-13)18-12-16(20(23)24)15-6-4-7-17(21)19(15)22-18/h4,6-12H,2-3,5H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKEBZQEUJTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














